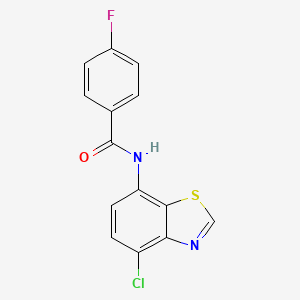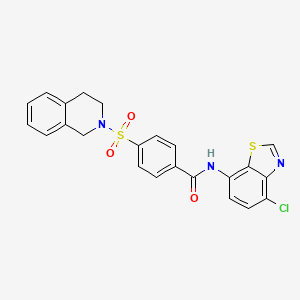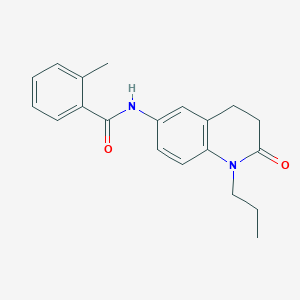![molecular formula C16H9FN2O3S B6544585 4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile CAS No. 1019151-47-3](/img/structure/B6544585.png)
4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoroquinolones are a family of antibacterials that have been in use since the 1960s . They are structurally modified quinolones, with fluorine atoms incorporated at various positions of the benzene ring . This modification has led to a significant improvement in their antimicrobial properties .
Synthesis Analysis
Fluoroquinolones are synthesized through various approaches, including structural modifications by incorporating substituents into different positions or by means of annelation . For instance, norfloxacin analogues of dimethyl citrate conjugates have been synthesized .Molecular Structure Analysis
The molecular structure of fluoroquinolones involves a 1,4-dihydroquinolin-4-oxo-3-carboxylic acid core . Specific substituents and modifications give rise to different fluoroquinolones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of fluoroquinolones include various structural modifications and the formation of complexes with metals .Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroquinolones can vary based on their specific structure and substituents . They have been characterized using techniques such as NMR, IR, Mass, and elemental analysis .Mécanisme D'action
Target of Action
The primary target of 4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile is bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes in bacteria .
Mode of Action
The compound interacts with its target, the bacterial DNA-gyrase, by inhibiting its activity . This inhibition prevents the supercoiling of bacterial DNA, which is a critical step in DNA replication. As a result, the replication process is halted, leading to the death of the bacterial cell .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA-gyrase, the compound disrupts the normal functioning of this pathway. The downstream effect is the prevention of bacterial proliferation, as DNA replication is a prerequisite for cell division .
Pharmacokinetics
Fluoroquinolones, a class of compounds to which this compound belongs, are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted via renal and biliary routes . These properties contribute to their bioavailability.
Result of Action
The molecular effect of the compound’s action is the inhibition of DNA-gyrase, leading to the prevention of DNA supercoiling . On a cellular level, this results in the inhibition of DNA replication, which ultimately leads to the death of the bacterial cell .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases and DNA gyrase . These interactions are primarily due to the compound’s quinolone core, which allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and preventing the replication of bacterial DNA .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, the compound can induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/Akt signaling pathway . Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as topoisomerases, and forms stable complexes that prevent the enzymes from performing their normal functions . This binding interaction leads to the inhibition of DNA replication and repair, ultimately resulting in cell death . Additionally, the compound can inhibit the activity of certain kinases, leading to changes in gene expression and cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit the growth of tumors and reduce inflammation without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux pumps, such as P-glycoprotein, which can affect its localization and accumulation within cells . Additionally, binding proteins can facilitate the compound’s distribution to specific tissues, influencing its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, where it can interact with DNA and nuclear proteins . Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity . These modifications can direct the compound to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism and apoptosis .
Propriétés
IUPAC Name |
4-[(8-fluoro-4-oxo-1H-quinolin-3-yl)sulfonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O3S/c17-13-3-1-2-12-15(13)19-9-14(16(12)20)23(21,22)11-6-4-10(8-18)5-7-11/h1-7,9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTLKMHTKJDCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544507.png)


![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6544526.png)

![7-{[4-(adamantane-1-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B6544559.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6544564.png)
![2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6544565.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B6544570.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B6544571.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B6544580.png)
![1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6544587.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6544594.png)
![1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6544603.png)
